benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate
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Overview
Description
Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate is an organic compound with a unique structure that includes a benzyl group attached to a pyrrolidine ring with a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (3Z)-3-hydroxyiminopyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl (3Z)-3-nitropyrrolidine-1-carboxylate.
Reduction: Formation of benzyl (3Z)-3-aminopyrrolidine-1-carboxylate.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, influencing the activity of the target protein. Additionally, the benzyl group can enhance the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (3Z)-3-aminopyrrolidine-1-carboxylate
- Benzyl (3Z)-3-nitropyrrolidine-1-carboxylate
- Benzyl (3Z)-3-methoxypyrrolidine-1-carboxylate
Uniqueness
Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate is unique due to its hydroxyimino functional group, which imparts distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c15-12(14-7-6-11(8-14)13-16)17-9-10-4-2-1-3-5-10/h1-5,16H,6-9H2/b13-11- |
InChI Key |
RIOZHEJEIUVOTK-QBFSEMIESA-N |
Isomeric SMILES |
C\1CN(C/C1=N\O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1=NO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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